molecular formula C21H22N2O5S B557278 Fmoc-Cys(Acm)-OH CAS No. 86060-81-3

Fmoc-Cys(Acm)-OH

Cat. No. B557278
CAS RN: 86060-81-3
M. Wt: 414.5 g/mol
InChI Key: CSMYOORPUGPKAP-IBGZPJMESA-N
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Description

“Fmoc-Cys(Acm)-OH” is an Fmoc protected cysteine derivative . It is also known as N-α-Fmoc-S-acetamidomethyl-L-cysteine . The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides, or oxidatively with Tl (III) or I2 to generate cystinyl peptides .


Synthesis Analysis

“Fmoc-Cys(Acm)-OH” is usually used in the synthesis of peptides with disulfide bridges . The Acm group can be removed and the disulfide bond formed simultaneously by using iodine . Following Fmoc-SPPS, Acm can be converted on resin into the S-carbomethoxysulfenyl (Scm) group. Scm is cleaved by reduction with DTT, treatment with thiols yields unsymmetrical disulfides .


Molecular Structure Analysis

The molecular formula of “Fmoc-Cys(Acm)-OH” is C21H22N2O5S . Its molecular weight is 414.48 g/mol .


Chemical Reactions Analysis

The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides, or oxidatively with Tl (III) or I2 to generate cystinyl peptides .


Physical And Chemical Properties Analysis

“Fmoc-Cys(Acm)-OH” appears as a white to slight yellow to beige powder . Its melting point is 147-150 °C .

Scientific Research Applications

Peptide Synthesis

Fmoc-Cys(Acm)-OH is commonly used in peptide synthesis . The Fmoc group (9-Fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis. It’s used to prevent unwanted peptide reactions.

Bio-inspired Peptide Crypto-thioesters Synthesis

Fmoc-Cys(Acm)-OH has been used in the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . This method is straightforward and enables access to peptide thioester surrogates. The resulting peptide crypto-thioesters can be directly used in Native Chemical Ligation (NCL) reactions with fast shift kinetics at neutral pH .

Convergent Synthesis of Proteins

The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins remains a challenge in the field . Fmoc-Cys(Acm)-OH plays a crucial role in this process.

Research and Production

Fmoc-Cys(Acm)-OH is widely used in various research and production fields . It’s part of the 2.5 million products offered to the research, production, healthcare, and science education markets .

Mechanism of Action

Target of Action

Fmoc-Cys(Acm)-OH is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The role of Fmoc-Cys(Acm)-OH is to protect these cysteine residues during peptide synthesis .

Mode of Action

Fmoc-Cys(Acm)-OH acts as a protecting group for the cysteine thiol group . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Fmoc group is removed under basic conditions, typically using piperidine .

Biochemical Pathways

The use of Fmoc-Cys(Acm)-OH affects the biochemical pathways involved in peptide synthesis . It enables the coupling of amino acid building blocks via amide bonds . The protection and subsequent deprotection of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides .

Pharmacokinetics

It’s worth noting that the stability of the thioester moiety to repeated piperidine treatments used for fmoc deprotection is a key consideration in fmoc-based solid-phase peptide synthesis .

Result of Action

The use of Fmoc-Cys(Acm)-OH results in the successful synthesis of complex disulfide-rich peptides and proteins . It allows for site-selective protein modification , enabling the creation of peptides with specific properties and functions.

Action Environment

The action of Fmoc-Cys(Acm)-OH is influenced by the conditions under which peptide synthesis occurs . Factors such as the concentration of TFA, types of scavengers used, and reaction times can impact the effectiveness of Fmoc-Cys(Acm)-OH . Additionally, the choice of suitable reagents and reaction conditions is crucial to prevent irreversible modification or damage to the peptide .

Safety and Hazards

It is recommended to avoid breathing mist, gas or vapours of “Fmoc-Cys(Acm)-OH”. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMYOORPUGPKAP-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235368
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86060-81-3
Record name S-[(Acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86060-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086060813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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